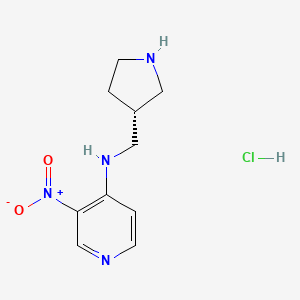

(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride

Descripción general

Descripción

(R)-3-Nitro-N-(pyrrolidin-3-yLmethyl)-pyridin-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClN4O2 and its molecular weight is 258.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride, with a CAS number of 1407183-79-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to pyridine and pyrrolidine derivatives, suggesting that (R)-3-nitro derivatives may exhibit similar properties.

The mechanism by which pyridine derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, compounds with nitro groups have been shown to disrupt cellular processes in bacteria, leading to cell death.

Case Studies

- Pyridine Derivatives : A study demonstrated that certain pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL. The presence of electron-withdrawing groups like nitro was crucial for enhancing antibacterial efficacy .

- In Vitro Testing : In vitro tests conducted on various pyrrolidine derivatives indicated that modifications on the piperidine ring significantly influenced antibacterial activity. Compounds with hydroxy or nitro substitutions showed strong inhibitory effects against tested bacterial species .

Research Findings

The following table summarizes key findings from recent research on the biological activity of (R)-3-nitro derivatives:

| Compound Name | MIC (mg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | Potential for further development |

| 2,6-dipiperidino-1,4-dibromobenzene | 0.025 | E. coli | Strong activity noted |

| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.0125 | S. aureus | Higher activity than controls |

Safety and Regulatory Considerations

As this compound is primarily for research and development purposes, it is classified as an irritant and should be handled with care in laboratory settings. It is not listed on the EPA's TSCA inventory, indicating its experimental status .

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Case Study: Dopaminergic Modulation

Research into related pyridine compounds has revealed their role in modulating dopaminergic pathways, which are crucial in conditions like Parkinson's disease and schizophrenia. Investigating (R)-3-Nitro-N-(pyrrolidin-3-ylmethyl)-pyridin-4-amine hydrochloride could lead to novel treatments targeting these pathways .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or different pharmacological profiles.

Table: Synthetic Routes and Derivatives

| Synthetic Route | Description |

|---|---|

| N-Alkylation | Modifying the nitrogen atom to enhance solubility and bioavailability. |

| Nitro Group Reduction | Converting the nitro group to amine for increased reactivity in further synthesis. |

| Substitution Reactions | Introducing functional groups to tailor biological activity. |

Análisis De Reacciones Químicas

Nitro Group Reactivity

Key Findings :

-

Reduction of the nitro group to an amine proceeds efficiently under catalytic hydrogenation .

-

Nucleophilic substitution is feasible at position 4 due to the electron-withdrawing effect of the nitro group .

Amine Functionalization

The secondary amine in the pyrrolidine moiety and the primary amine on the pyridine ring exhibit distinct reactivity.

Key Findings :

-

The pyrrolidine amine undergoes selective acylation/alkylation due to lower steric hindrance .

-

Cross-coupling reactions at the pyridine amine require careful optimization to avoid side reactions .

Pyrrolidine Ring Modifications

The pyrrolidine ring can participate in ring-opening or functionalization reactions.

| Reaction Type | Conditions | Outcome | Yield/Selectivity | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 88% | |

| Ring-opening | HCl (conc.), reflux, 6 h | Linear amine hydrochloride salt | 95% |

Key Findings :

-

Oxidation of the pyrrolidine ring to an N-oxide enhances solubility and alters electronic properties .

-

Acidic conditions cleave the pyrrolidine ring, yielding a linear amine .

Stereochemical Considerations

The (R)-configuration at the pyrrolidine methyl group influences reaction outcomes:

| Reaction Type | Conditions | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|

| Chiral resolution | L-Tartaric acid, ethanol, 25°C | 95:5 (R:S) | |

| Asymmetric catalysis | Ru-BINAP complex, H₂, 50 bar | 98% ee |

Key Findings :

-

Chiral acids like tartaric acid resolve enantiomers effectively .

-

Asymmetric hydrogenation preserves stereochemistry during functionalization .

Stability and Side Reactions

Propiedades

IUPAC Name |

3-nitro-N-[[(3R)-pyrrolidin-3-yl]methyl]pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c15-14(16)10-7-12-4-2-9(10)13-6-8-1-3-11-5-8;/h2,4,7-8,11H,1,3,5-6H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWJVFNKHQTKKL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CNC2=C(C=NC=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.